molecular formula C14H19F3N2 B2939592 N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine CAS No. 1496833-96-5

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2939592
CAS No.: 1496833-96-5
M. Wt: 272.315
InChI Key: MXKMYQHHKVXBNU-UHFFFAOYSA-N
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Description

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by a cyclohexyl group substituted with two methyl groups at positions 3 and 5, and a pyridine ring substituted with a trifluoromethyl group at position 5 and an amine group at position 2

Properties

IUPAC Name

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-9-5-10(2)7-12(6-9)19-13-4-3-11(8-18-13)14(15,16)17/h3-4,8-10,12H,5-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMYQHHKVXBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)NC2=NC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: Starting with cyclohexane, selective methylation at positions 3 and 5 is achieved using methylating agents under controlled conditions.

    Introduction of the pyridine ring: The cyclohexyl intermediate is then reacted with a pyridine derivative, such as 2-chloropyridine, under nucleophilic substitution conditions to form the desired pyridine ring.

    Amination: Finally, the amine group is introduced at position 2 of the pyridine ring through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia or amines, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine can be compared with other similar compounds, such as:

    N-(3,5-dimethylcyclohexyl)-5-methylpyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(3,5-dimethylcyclohexyl)-5-chloropyridin-2-amine: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(3,5-dimethylcyclohexyl)-5-(trifluoromethyl)pyridin-2-amine, with the CAS number 1496833-96-5, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C14_{14}H19_{19}F3_{3}N2_{2}, with a molecular weight of 272.31 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and an amine group, which may contribute to its biological activity.

PropertyValue
CAS No.1496833-96-5
Molecular FormulaC14_{14}H19_{19}F3_{3}N2_{2}
Molecular Weight272.31 g/mol
StructureChemical Structure

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The trifluoromethyl group may enhance the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.

Pharmacological Studies

  • Anticancer Activity : Preliminary studies have suggested that pyridine derivatives can exhibit anticancer properties through the induction of apoptosis in cancer cells. For instance, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Some studies have indicated neuroprotective effects associated with pyridine derivatives. These effects may be mediated through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of several pyridine derivatives against breast cancer cell lines, this compound was tested for its ability to inhibit cell growth. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Case Study 2: Neuroprotection

A neuroprotective study evaluated the impact of this compound on neuronal cells subjected to oxidative stress. The compound demonstrated a dose-dependent decrease in cell death and an increase in antioxidant enzyme activity, indicating its potential role as a neuroprotective agent.

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